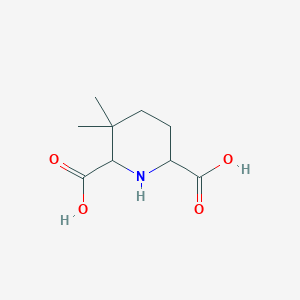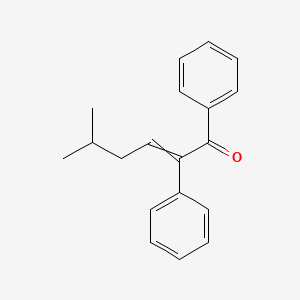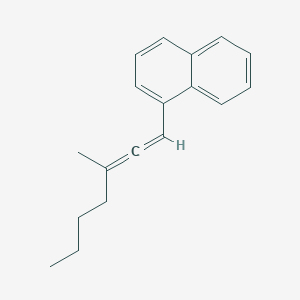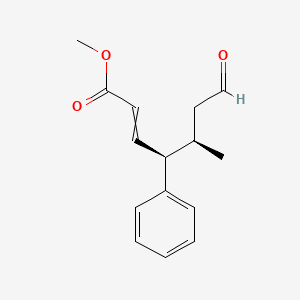![molecular formula C13H22O8 B14218234 acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate CAS No. 828923-17-7](/img/structure/B14218234.png)
acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate is a complex organic compound that combines the properties of acetic acid and a specific cyclohexene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate typically involves the esterification of acetic acid with [(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring may also interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the cyclohexene ring.
Methyl acetate: Another simple ester, also lacking the cyclohexene ring.
Cyclohexyl acetate: Contains a cyclohexane ring instead of a cyclohexene ring.
Uniqueness
The uniqueness of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate lies in its combination of an ester functional group with a hydroxylated cyclohexene ring. This structure imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
828923-17-7 |
|---|---|
Formule moléculaire |
C13H22O8 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate |
InChI |
InChI=1S/C9H14O4.2C2H4O2/c1-6(10)13-5-7-3-2-4-8(11)9(7)12;2*1-2(3)4/h2,4,7-9,11-12H,3,5H2,1H3;2*1H3,(H,3,4)/t7-,8-,9+;;/m0../s1 |
Clé InChI |
RXVAEXHLALUXFI-DXDZSCKISA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC(=O)OC[C@@H]1CC=C[C@@H]([C@@H]1O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OCC1CC=CC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14218167.png)

![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)

![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
